Coriamyrtin

Descripción

Historical Context of Coriamyrtin Discovery and Early Investigations

This compound was first isolated in 1866 from the leaves and fruit of Coriaria myrtifolia, a shrub native to the western Mediterranean region also known as redoul. wikipedia.orgresearchgate.netwehd.com Early reports from 1868-1877 described it as a white, crystalline, bitter, and highly poisonous substance. wehd.com The plant itself was recognized as one of the most neurotoxic in its native area, with ingestion of its blackberry-like fruits causing severe neurological and digestive symptoms. nih.govresearchgate.net

The initial phase of research focused on elucidating its complex chemical structure. These early investigations placed this compound in a class of compounds known as picrotoxane sesquiterpenoids, named after the structurally similar and highly toxic compound picrotoxinin (B1677863), which had been isolated even earlier in the 19th century. researchgate.netrsc.orgresearchgate.net The structural and pharmacological similarities between this compound and picrotoxinin suggested they acted through similar biological mechanisms. researchgate.net Pioneering work by chemists involved extensive chemical degradation and spectroscopic analysis to piece together the molecule's intricate, polycyclic framework long before the advent of modern analytical techniques like routine X-ray crystallography. researchgate.net

Significance of this compound as a Sesquiterpene Lactone in Chemical and Biological Research

This compound belongs to the sesquiterpene lactones (STLs), a large and diverse class of natural products known for a wide range of biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. koreascience.kr More specifically, this compound is classified as a picrotoxane sesquiterpenoid, a group characterized by a highly oxidized and complex molecular architecture. rsc.orgresearchgate.net

Chemical Significance: The chemical importance of this compound stems from its challenging molecular structure. Key features include:

A highly functionalized cis-hydrindane (B1200222) skeleton (a fused five- and six-membered ring system). researchgate.netchemrxiv.orgnih.gov

Multiple stereogenic centers, creating a complex three-dimensional shape.

The presence of lactone rings and epoxide functionalities. rsc.orgresearchgate.net

These features make this compound a biologically and synthetically attractive molecule. chemrxiv.orgresearchgate.net Its structural complexity has rendered it a formidable target for total synthesis, a benchmark endeavor in organic chemistry that aims to construct a natural product from simple starting materials. Successfully synthesizing such a molecule validates new chemical reactions and strategies. chemrxiv.orgnih.govacs.org

Biological Significance: this compound is a potent neurotoxin. nih.govchemrxiv.org Its primary biological significance lies in its action as a non-competitive antagonist of γ-aminobutyric acid (GABA) type A (GABAA) receptors in the central nervous system. researchgate.netnih.govmdpi.com GABA is the primary inhibitory neurotransmitter in the mature brain, and its receptors are crucial for calming neural activity. frontiersin.org By blocking the chloride channel of the GABAA receptor, this compound and other picrotoxins prevent the inhibitory signal, leading to hyperexcitability and convulsions. nih.govresearchgate.net This specific mechanism of action makes this compound a valuable chemical tool for researchers studying the function and pharmacology of the GABAergic system. mdpi.comresearchgate.net

Overview of Research Trajectories in this compound Studies

Research on this compound has evolved significantly since its discovery, progressing from basic characterization to sophisticated synthetic and biological investigations.

Isolation and Structure Elucidation: The initial trajectory, spanning from the late 19th to the mid-20th century, was dedicated to isolating the compound from its natural source, Coriaria myrtifolia, and meticulously determining its complex polycyclic structure. researchgate.netwehd.com

Pharmacological and Mechanistic Studies: Once the structure was established, research shifted towards understanding its potent toxicity. This led to its identification as a powerful convulsant that acts by inhibiting GABAA receptors, making it a classic tool for neuropharmacology research. researchgate.netresearchgate.netnih.gov

Biosynthesis: A significant area of research has been the investigation of how the Coriaria plant produces this compound and the related compound Tutin (B109302). rsc.org These studies trace the complex enzymatic steps involved in converting simple precursor molecules into the final intricate structure.

Total Synthesis: In recent decades, a major focus for organic chemists has been the total synthesis of this compound. researchgate.netacs.org Its dense and highly oxidized framework presents a significant synthetic challenge, and only a few total syntheses have been reported. chemrxiv.orgresearchgate.net These synthetic routes are valuable for developing new chemical methodologies and can provide access to analogs for further biological study. chemrxiv.orgresearchgate.net

Exploration of Related Natural Products: More recently, research has expanded to other species of the Coriaria family, such as Coriaria nepalensis and Coriaria japonica. nih.govresearchgate.net These studies have led to the isolation of a variety of new and related picrotoxane sesquiterpenoids, such as Coriarin and various Corialactones. researchgate.netresearchgate.net Interestingly, some of these newly discovered compounds are being investigated for different biological activities, including potential neurotrophic or neuroprotective effects, representing a shift from studying only the toxic properties of this class of molecules. nih.govresearchgate.netsemanticscholar.org

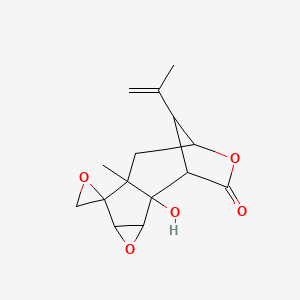

Structure

2D Structure

Propiedades

Número CAS |

2571-86-0 |

|---|---|

Fórmula molecular |

C15H18O5 |

Peso molecular |

278.30 g/mol |

Nombre IUPAC |

(1S,2R,3S,5R,6R,7R,9S,12S)-2-hydroxy-7-methyl-12-prop-1-en-2-ylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one |

InChI |

InChI=1S/C15H18O5/c1-6(2)8-7-4-13(3)14(5-18-14)10-11(20-10)15(13,17)9(8)12(16)19-7/h7-11,17H,1,4-5H2,2-3H3/t7-,8-,9+,10+,11-,13-,14+,15-/m0/s1 |

Clave InChI |

BWWDLKVKPVKBGJ-OVAVOLFMSA-N |

SMILES canónico |

CC(=C)C1C2CC3(C4(CO4)C5C(C3(C1C(=O)O2)O)O5)C |

Sinónimos |

coriamyrtin coriamyrtine |

Origen del producto |

United States |

Origin and Biosynthesis of Coriamyrtin

Botanical Sources and Distribution of Coriamyrtin-Producing Species

This compound is primarily identified in plants belonging to the genus Coriaria, which constitutes the sole genus within the Coriariaceae family researchgate.netwikipedia.orgnih.govacs.org. These plants are recognized for containing potent toxins, with this compound being a principal constituent responsible for their neurotoxic effects researchgate.netwikipedia.orgresearchgate.netwiktionary.org.

The shrub Coriaria myrtifolia, commonly known as redoul, is a significant source of this compound researchgate.netwikipedia.orgresearchgate.netwiktionary.org. This species is predominantly found in the northern Mediterranean coastal regions of Spain and Southern France, extending into Italy, as well as reappearing in the western Rif and Algeria, and on the Balearic island of Ibiza wikipedia.org. It thrives in woodlands, particularly in areas like Girona and Barcelona in Spain, typically at altitudes ranging from 200 to 600 meters, occasionally reaching up to 1,000 meters wikipedia.org. The leaves and fruits of Coriaria myrtifolia are noted to contain high concentrations of this compound researchgate.netwikipedia.orgresearchgate.net.

Beyond C. myrtifolia, other species within the Coriaria genus have also been implicated in the production of this compound or closely related toxic compounds. These include Coriaria microphylla, Coriaria nepalensis, Coriaria intermedia, Coriaria japonica, and Coriaria ruscifolia researchgate.netwikipedia.orgnih.govstuartxchange.org. For instance, Coriaria intermedia has been reported to contain this compound in its fruit (up to 0.176%), leaves (0.009%), and stems (0.041%) stuartxchange.org.

While sesquiterpene lactones in general are widespread, particularly in the Asteraceae family tandfonline.comroyalsocietypublishing.org, this compound itself, and the picrotoxane-type sesquiterpenoids it belongs to, are specifically documented within the Coriariaceae family acs.orgresearchgate.netresearchgate.net. Searches did not reveal other plant genera outside of Coriariaceae that are definitively identified as producers of this compound.

Investigations into this compound Biosynthetic Pathways

The biosynthesis of this compound, like other sesquiterpene lactones, originates from the universal isoprenoid precursor, farnesyl pyrophosphate (FPP) tandfonline.comroyalsocietypublishing.orgup.ac.zanih.gov. The intricate structure of this compound suggests a complex enzymatic pathway involving cyclization, oxidation, and lactonization steps.

The foundational precursor for all sesquiterpenoids, including sesquiterpene lactones, is farnesyl pyrophosphate (FPP) tandfonline.comroyalsocietypublishing.orgup.ac.zanih.gov. FPP is synthesized from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are themselves derived from either the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway royalsocietypublishing.orgup.ac.zanih.govviper.ac.in. Studies on the biosynthesis of related sesquiterpene lactones have utilized radiolabeled precursors such as mevalonate to trace the metabolic routes viper.ac.inwur.nl. While specific precursor incorporation studies directly detailing this compound biosynthesis are not extensively detailed in the provided literature, the general understanding of STL biosynthesis points to these early isoprenoid intermediates as the starting point tandfonline.comroyalsocietypublishing.orgnih.gov.

The biosynthesis of sesquiterpene lactones generally begins with the cyclization of FPP by sesquiterpene synthases (STSs) to form a sesquiterpene backbone, most commonly germacrene A tandfonline.comroyalsocietypublishing.orgmdpi.com. This backbone then undergoes a series of oxidative modifications, often catalyzed by cytochrome P450 (CYP) enzymes, leading to the formation of hydroxylated and carboxylated intermediates tandfonline.comnih.govplos.org. For example, germacrene A is oxidized to germacrene A acid (GAA), which can then be hydroxylated at specific positions (e.g., C6 or C8) and undergo spontaneous or enzyme-mediated lactonization to form the characteristic lactone ring royalsocietypublishing.orgnih.govwur.nlplos.org.

This compound belongs to the picrotoxane class of sesquiterpenoids, characterized by a complex, highly functionalized cis-hydrindane (B1200222) skeleton acs.orgresearchgate.netresearchgate.nett3db.ca. Synthetic studies have provided significant insights into the potential enzymatic mechanisms and key intermediates involved in constructing such complex structures. Total synthesis efforts for this compound highlight the stereoselective construction of its core bicyclic framework, often involving intramolecular aldol (B89426) reactions and functionalization of a 1,3-cyclopentanedione (B128120) moiety acs.orgresearchgate.netresearchgate.netresearchgate.netchemrxiv.org. These synthetic strategies imply the involvement of specific cyclases, oxidases, and potentially other enzymes that precisely control stereochemistry and functional group placement during the formation of the picrotoxane skeleton and the final lactone ring.

A generalized pathway for STL biosynthesis, which likely applies to this compound, can be summarized as:

Farnesyl Pyrophosphate (FPP) Formation: Derived from IPP and DMAPP via the MVA or MEP pathways tandfonline.comroyalsocietypublishing.orgup.ac.zanih.gov.

Sesquiterpene Backbone Formation: Cyclization of FPP by sesquiterpene synthases (e.g., germacrene A synthase) to form intermediates like germacrene A tandfonline.comroyalsocietypublishing.orgmdpi.com.

Oxidation and Functionalization: Introduction of hydroxyl and carboxyl groups, often by cytochrome P450 enzymes (e.g., germacrene A oxidase), leading to intermediates like germacrene A acid (GAA) tandfonline.comnih.govplos.org.

Lactonization: Hydroxylation and subsequent lactone ring formation, potentially involving enzymes like costunolide (B1669451) synthase (COS) or other specific oxidases and cyclases to yield the final complex STL structure royalsocietypublishing.orgplos.org.

While sesquiterpene lactones are diverse and found across many plant families, their evolutionary origins and relationships are often studied through phylogenetic analysis of the genes encoding the biosynthetic enzymes royalsocietypublishing.org. In the Asteraceae family, genes for germacrene A biosynthesis (e.g., GAS and GAO) are conserved even in basal clades, suggesting an ancient origin for these pathways within the family royalsocietypublishing.orgnih.gov. Cytochrome P450 enzymes involved in STL biosynthesis frequently belong to the CYP71 family tandfonline.com.

Although this compound is found in the Coriariaceae family, which is distinct from the Asteraceae, the presence of sesquiterpenes in related plant groups such as ferns and gymnosperms suggests that the fundamental enzymatic machinery for sesquiterpene production may have evolved early in plant phylogeny royalsocietypublishing.org. The specific evolution of the complex picrotoxane skeleton and the associated enzymes in the Coriaria genus would likely involve gene duplication, diversification, and co-option of existing metabolic pathways, leading to the specialized production of potent neurotoxins.

Chemical Synthesis and Structural Modifications of Coriamyrtin

Strategies for Total Synthesis of Coriamyrtin

The total synthesis of this compound has been a subject of considerable interest, with researchers aiming to devise strategies that efficiently construct its complex polycyclic framework. Key to these efforts is the stereoselective assembly of the core bicyclic system and the precise installation of its multiple oxygenated functional groups.

Stereoselective Construction of the cis-Hydrindane (B1200222) Skeleton

The cis-hydrindane skeleton is a fundamental structural motif shared by many biologically active picrotoxane-type sesquiterpenoids, including this compound researchgate.netchemrxiv.orgresearchgate.netresearchgate.net. Achieving high stereoselectivity in the formation of this bicyclic core, particularly with its tetrasubstituted carbons, is a critical step in any total synthesis. Modern synthetic approaches have focused on methods that can reliably establish the correct relative and absolute stereochemistry of this framework researchgate.netresearchgate.netthieme-connect.com.

Desymmetrizing Methodologies Involving 1,3-Cyclopentanedione (B128120) Moieties

A significant methodological advancement in the total synthesis of this compound involves the strategic use of 1,3-cyclopentanedione moieties coupled with desymmetrization techniques researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.netthieme-connect.comacs.orgthieme-connect.comacs.org. Specifically, an intramolecular aldol (B89426) reaction has been employed to stereoselectively construct the cis-hydrindane skeleton from a prochiral 1,3-cyclopentanedione precursor researchgate.netchemrxiv.orgresearchgate.netchemrxiv.orgresearchgate.netthieme-connect.comacs.orgthieme-connect.comacs.org. This approach allows for the controlled introduction of chirality and the efficient assembly of the bicyclic core. Organocatalytic methods, such as those employing proline derivatives, have been instrumental in achieving the desired desymmetrization with high stereocontrol researchgate.netresearchgate.net.

Methodological Advancements and Challenges in Total Synthesis

The total synthesis of this compound is marked by inherent challenges due to its intricate structure, particularly the densely functionalized cis-hydrindane core and the sensitive epoxide groups chemrxiv.org. Historically, synthetic routes have been lengthy, often exceeding 40 steps, and have faced difficulties in achieving high yields for key transformations, such as the installation of the diepoxide system chemrxiv.orgresearchgate.netnih.gov.

Table 1: Comparison of this compound Total Synthesis Approaches

| Feature | Previous Approaches (e.g., Yamada, Tanaka & Inubushi) | Recent Strategy (Ikeuchi et al.) |

| Key Strategy | Varied, often linear | Desymmetrization of 1,3-cyclopentanedione via intramolecular aldol reaction |

| Cis-Hydrindane Skeleton | Established through complex cyclizations | Stereoselectively constructed via desymmetrization |

| 1,3-Diepoxide Formation | Low yield (e.g., 3%) or challenging functionalization | Elaborate functionalization of cyclopentane (B165970) ring |

| Total Step Count | > 40 steps | ~20 steps |

| Overall Efficiency | Limited by step count and low-yield steps | Improved efficiency and conciseness |

| Potential for Analogs | Limited | High potential for picrotoxane-type sesquiterpenes |

Semisynthesis and Derivative Chemistry of this compound

While the focus has largely been on total synthesis, semisynthesis and the preparation of derivatives are crucial for exploring structure-activity relationships and potentially enhancing or modifying the biological properties of natural products. Studies on related compounds, such as tutin (B109302), have involved the preparation of acylated derivatives to investigate their antifeedant activity scielo.org.counivalle.edu.co. Although specific detailed studies on this compound derivatives are not extensively detailed in the provided literature, the potential exists to modify the parent molecule through chemical transformations to generate analogs for biological evaluation. The development of efficient total synthesis routes also provides access to the parent compound, which can then serve as a starting material for such derivative chemistry.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

Understanding the relationship between a molecule's structure and its biological activity (SAR) is fundamental for drug discovery and for elucidating mechanisms of action. This compound's potent neurotoxicity, similar to picrotoxinin (B1677863), suggests it interacts with specific biological targets, likely related to ion channels researchgate.netnih.govnih.gov. The development of new synthetic routes that provide access to this compound and its potential analogs is vital for conducting comprehensive SAR studies researchgate.netresearchgate.net. By systematically modifying different parts of the this compound molecule and evaluating the biological effects of these changes, researchers can identify key structural features responsible for its activity and potentially design compounds with altered or improved properties. While specific SAR data for this compound analogs were not detailed in the provided search results, the ability to synthesize the molecule and its related structures opens avenues for such investigations.

Compound List:

this compound

Picrotoxinin

Picrotin

Tutin

Angustiloin

Quercetin

Kaempferol

Corianin

Coriatin

6-acetylpicrotoxinin

Anhydropicrotin

Picrodendrin congeners

Comparative Analysis with Picrotoxin-like Sesquiterpenes (e.g., Tutin, Dihydrotutin)

This compound shares structural and functional similarities with other picrotoxin-like sesquiterpenes, most notably Tutin and Dihydrotutin. These compounds are known to modulate central nervous system receptors, acting as inhibitors of neurotransmission researchgate.netnih.gov. Comparative studies reveal distinct differences in their potency and specific interactions, largely attributable to subtle variations in their molecular structures.

Tutin: Tutin is often described as a 2-hydroxy derivative of this compound, sharing many spectral characteristics but possessing an additional hydroxyl group at the C-2 position unal.edu.co. This structural difference contributes to Tutin generally being considered the most potent inhibitor among the three, followed by this compound, with Dihydrotutin being the least potent researchgate.netnih.govresearchgate.net.

Dihydrotutin: The primary structural distinction between this compound and Dihydrotutin lies in the substituent at the C-4 position. This compound features an isopropenyl moiety, whereas Dihydrotutin possesses an isopropyl group at this site. This difference is believed to be a key factor in their varying activities researchgate.netjst.go.jpnih.gov.

Collectively, these compounds, along with Picrotoxinin, are thought to interact with similar inhibitory synapses and binding sites within the central nervous system due to their shared pharmacological profile researchgate.net.

Molecular and Cellular Pharmacology of Coriamyrtin

Mechanisms of Action at the Receptor Level

Coriamyrtin's pharmacological profile is largely defined by its interaction with the Gamma-Aminobutyric Acid Type A (GABA-A) receptor complex.

Antagonism of Gamma-Aminobutyric Acid Type A (GABA-A) Receptors

This compound functions as a non-competitive antagonist of GABA-A receptors nih.gov. These receptors are crucial for inhibitory neurotransmission in the mammalian CNS, mediating the effects of the primary inhibitory neurotransmitter, GABA nih.govpnas.orgwikipedia.org. This compound, along with structurally and pharmacologically similar compounds like tutin (B109302) and picrotoxinin (B1677863), are classified as picrotoxane-type natural products that inhibit GABA receptor function researchgate.netpublish.csiro.auresearchgate.netnih.gov. These compounds are known to act at the same inhibitory synapses and share a common binding site on the GABA-A receptor complex publish.csiro.auresearchgate.net. The antagonism is characterized by binding to GABA ionophores, which are integral to the receptor's function, thereby disrupting the normal inhibitory signaling pathway nih.govpnas.org.

Interaction with Chloride Channels and Related Ion Flux

GABA-A receptors are ligand-gated ion channels that are selectively permeable to chloride ions (Cl-) nih.govwikipedia.orgnih.govwikipedia.org. Upon activation by GABA, these channels open, allowing chloride ions to flow into the neuron. This influx of negative charge causes hyperpolarization of the neuronal membrane, making it less likely to fire an action potential and thus inhibiting neuronal activity wikipedia.orgwikipedia.orgpatsnap.com. This compound, similar to picrotoxinin, is understood to physically impede the passage of chloride ions through the pore of the GABA-A receptor channel pnas.orgresearchgate.net. By blocking this critical chloride ion flux, this compound effectively counteracts the inhibitory effect of GABA, leading to a reduction in neuronal inhibition and an increase in neuronal excitability nih.govpnas.orgresearchgate.netresearchgate.net.

Mechanistic Toxicology of Coriamyrtin

Cellular and Molecular Mechanisms of Neurotoxicity

The neurotoxicity of Coriamyrtin is primarily attributed to its potent interaction with the central nervous system, specifically its role as an antagonist of inhibitory neurotransmission. Its mechanism of action is closely related to that of picrotoxin (B1677862), another well-studied plant-derived neurotoxin. nih.govclintox.org this compound exerts its toxic effects by disrupting the delicate balance between excitation and inhibition in the brain, which is crucial for normal neurological function. The primary molecular target for this disruption is the γ-aminobutyric acid type A (GABAA) receptor, the main inhibitory neurotransmitter receptor in the mammalian brain. nih.govmdpi.com

This compound's ability to induce neuronal hyperexcitability and convulsions stems directly from its antagonism of GABAA receptors. nih.govnih.gov In a healthy central nervous system, the neurotransmitter GABA binds to GABAA receptors, causing a conformational change that opens an integrated chloride ion (Cl⁻) channel. mdpi.comresearchgate.net The resulting influx of negatively charged chloride ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential. This process is the foundation of fast synaptic inhibition.

This compound disrupts this fundamental inhibitory mechanism. By blocking the GABAA receptor's chloride channel, it prevents the influx of chloride ions even when GABA is bound to the receptor. nih.govclintox.org This action effectively silences inhibitory signals at the synapse, a phenomenon known as disinhibition. The loss of GABAergic inhibition tips the neuronal balance towards excitation, leading to uncontrolled and synchronized firing of neurons. This widespread, excessive neuronal activity manifests as the severe neurological symptoms characteristic of this compound poisoning, such as generalized convulsions, seizures, and hyperexcitability. nih.govnih.gov The use of benzodiazepines, which enhance the effect of GABA at the GABAA receptor, in treating this compound poisoning underscores the centrality of this receptor in its toxic mechanism. nih.gov

The specific molecular target of this compound is the GABAA receptor, a heteropentameric ligand-gated ion channel composed of various subunit combinations (e.g., α, β, γ). nih.govmdpi.com this compound does not compete with GABA for its binding site, which is located at the interface of α and β subunits. Instead, it acts as a non-competitive antagonist. nih.govresearchgate.net

Research has identified that this compound, like its structural analogs picrotoxin and tutin (B109302), binds to a distinct site located within the transmembrane pore of the GABAA receptor's chloride channel. nih.govresearchgate.net This binding site, often referred to as the "picrotoxin site," is formed by amino acid residues from the second transmembrane domain (TM2) of the receptor's five subunits. nih.gov By physically occluding the channel pore, this compound acts as a channel blocker, directly preventing the passage of chloride ions. nih.govclintox.orgresearchgate.net

The downstream signaling cascade of this compound's toxicity is a direct consequence of this channel blockade. There is no complex intracellular signaling pathway initiated; rather, the toxicity results from the immediate biophysical outcome of failed inhibition. The inability of GABAergic neurons to induce inhibitory postsynaptic potentials (IPSPs) in their target neurons leads to a state of persistent depolarization and hyperexcitability, culminating in the tonic-clonic seizures observed in poisonings. nih.gov

| Receptor Target | Binding Site | Mechanism of Action | Functional Consequence |

|---|---|---|---|

| GABAA Receptor | Picrotoxin Site (within the Cl⁻ channel pore) | Non-competitive antagonism / Channel blockade | Inhibition of GABA-induced chloride influx, leading to neuronal hyperexcitability. |

Role of this compound as a Chemical Tool in Neurobiological Research

Due to its specific and potent mechanism of action as a non-competitive GABAA receptor antagonist, this compound, and more commonly its analog picrotoxin, serves as a valuable chemical tool in neurobiological research. nih.govnih.gov These compounds are used to experimentally manipulate and study the role of GABAergic inhibition in the nervous system.

One primary application is in the creation of experimental models of epilepsy. By administering this compound or picrotoxin to laboratory animals, researchers can induce seizures in a controlled manner. nih.gov These models are crucial for investigating the fundamental mechanisms of epileptogenesis and for screening the efficacy of potential new anticonvulsant drugs. nih.govresearchgate.net

Furthermore, these toxins are used in in-vitro electrophysiology studies (e.g., brain slices) to pharmacologically isolate and study excitatory neural circuits. By applying this compound to the preparation, researchers can block all fast GABAergic inhibition, allowing them to observe the properties of glutamatergic or other excitatory pathways without the influence of inhibitory inputs. This technique is essential for mapping neural circuitry and understanding the dynamics of synaptic transmission. The specificity of its action at the picrotoxin site also allows for detailed pharmacological studies of the GABAA receptor itself, helping to characterize the structure and function of the ion channel. nih.gov

| Research Application | Methodology | Scientific Insight Gained |

|---|---|---|

| Modeling of Epilepsy | In vivo administration to induce acute seizures. | Understanding of seizure mechanisms and screening of anticonvulsant therapies. nih.govresearchgate.net |

| Pharmacological Dissection of Neural Circuits | In vitro application to brain slices or cultured neurons. | Isolation of excitatory circuits by blocking GABAergic inhibition; study of synaptic plasticity. |

| GABAA Receptor Pharmacology | Radioligand binding assays and electrophysiology. | Characterization of the picrotoxin binding site and the biophysics of the receptor's ion channel. nih.gov |

Analytical Methodologies in Coriamyrtin Research

Advanced Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic methods are indispensable for dissecting the molecular architecture of Coriamyrtin, providing detailed information about its functional groups, connectivity, and spatial arrangement.

Mass Spectrometry and Fragmentation Pattern Analysisunal.edu.cominciencias.gov.colibretexts.orgnih.govresearchgate.netMass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry provides accurate mass measurements, allowing for the determination of its molecular formula (C₁₅H₁₈O₅), which corresponds to a molecular weight of 278.28 g/molunal.edu.co. Tandem mass spectrometry (MS/MS) is particularly valuable for elucidating fragmentation patterns, which are characteristic fingerprints of the molecule.

The fragmentation of this compound typically involves the cleavage of specific bonds, yielding fragment ions that help in structural identification. Key fragmentation pathways observed include the loss of water, methyl groups, and cleavage of ring structures. For instance, the base peak at m/z 41 is attributed to the isopropenyl moiety of the molecule unal.edu.co. Other significant fragments observed include ions at m/z 237, 222, 204, and 193, resulting from sequential losses of water, methyl groups, and other molecular fragments unal.edu.co. These fragmentation patterns are crucial for confirming the presence of specific functional groups and structural motifs, such as the lactone ring, epoxide systems, and hydroxyl groups unal.edu.co.

Table 1: Key Fragmentation Ions of this compound

| m/z | Proposed Fragment Origin | Relative Intensity (approx.) |

| 278 | Molecular Ion ([M]⁺) | Moderate |

| 279 | M+1 peak | Low |

| 237 | Loss of H₂O from molecular ion | Significant |

| 222 | Loss of CH₃ from m/z 237 | Significant |

| 204 | Loss of H₂O and CH₃ from molecular ion (or similar path) | Moderate |

| 193 | Loss of CHO from m/z 222 (or similar path) | Moderate |

| 41 | Isopropenyl moiety | Base Peak |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation for Researchunal.edu.corroij.comnumberanalytics.comresearchgate.netmdpi.comfrontiersin.orgepfl.chsdsu.edunih.govpreprints.orgNuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, is fundamental for determining the detailed structure of this compound. ¹H NMR provides information about the number, type, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton.

Table 2: Characteristic NMR Data for this compound (Illustrative)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity (¹H) | Coupling (J, Hz) | Assignment Context |

| H-1 | ~3.5-4.0 | d | ~8-10 | Proton adjacent to an oxygen (e.g., hydroxyl) |

| H-6 | ~4.0-4.5 | m | - | Proton adjacent to an oxygen (e.g., hydroxyl) |

| CH₃ | ~1.5-1.8 | s | - | Methyl group (e.g., on isopropenyl) |

| C-1 | ~70-75 | - | - | Carbon bearing a hydroxyl group |

| C-6 | ~70-75 | - | - | Carbon bearing a hydroxyl group |

| C=O | ~170-180 | - | - | Lactone carbonyl carbon |

| C=C | ~120-140 | - | - | Olefinic carbons (e.g., isopropenyl) |

Note: The specific chemical shifts and multiplicities are illustrative and would be precisely determined from experimental ¹H and ¹³C NMR spectra and confirmed by 2D NMR experiments.

Vibrational Circular Dichroism (VCD) for Absolute Configuration Determinationresearchgate.netresearchgate.netresearchgate.netresearchgate.netspectroscopyasia.comnih.govschrodinger.comrsc.orgnih.govbruker.comnih.govVibrational Circular Dichroism (VCD) spectroscopy is a powerful technique used to determine the absolute configuration of chiral molecules in solutionresearchgate.netspectroscopyasia.comnih.govschrodinger.combruker.com. This method relies on the differential absorption of left and right circularly polarized infrared light by chiral molecules during vibrational transitionsresearchgate.netspectroscopyasia.combruker.com. By comparing experimental VCD spectra with theoretically calculated spectra obtained through quantum chemical methods, such as Density Functional Theory (DFT), the absolute stereochemistry of this compound can be confidently assignedresearchgate.netresearchgate.netresearchgate.netnih.govschrodinger.comnih.gov.

The process involves calculating the VCD spectra for both possible enantiomers of this compound and matching the calculated spectrum that best corresponds to the experimentally observed spectrum. This approach is particularly valuable when X-ray crystallography is not feasible or when studying the molecule in its solution state researchgate.netspectroscopyasia.com. VCD analysis also provides insights into the molecule's conformational preferences in solution researchgate.netbruker.com.

Chromatographic and Extraction Techniques for Research-Scale Isolation and Purificationrroij.comepfl.chacs.orgresearchgate.netnih.govrsc.orgdiva-portal.orgnih.govwaters.comopenaccessjournals.comwaters.comThe isolation and purification of this compound from its natural sources or synthetic mixtures are critical steps in research. Chromatography, particularly High-Performance Liquid Chromatography (HPLC), is the most commonly employed technique for this purposerroij.comnih.govrsc.orgwaters.comopenaccessjournals.comwaters.com.

Various chromatographic methods are utilized, including:

Reverse-Phase HPLC (RP-HPLC): This is a widely used technique for separating compounds based on their hydrophobicity. For this compound, RP-HPLC with appropriate mobile phases (e.g., acetonitrile-water mixtures) and stationary phases (e.g., C18 columns) allows for its separation from co-occurring compounds rsc.orgwaters.com. Method development involving column selection, mobile phase optimization, and gradient control is essential for achieving high purity and yield waters.comwaters.com.

Ion-Exchange Chromatography (IEX): While less common for neutral molecules like this compound, IEX can be used for separating charged impurities or derivatives.

Size-Exclusion Chromatography (SEC): This method separates molecules based on their size and is useful for removing larger or smaller impurities.

Extraction techniques, such as solvent extraction using organic solvents (e.g., chloroform, ethyl acetate) or modern methods like ultrasound-assisted or microwave-assisted extraction, are employed to initially isolate this compound from plant material rroij.comresearchgate.net. Subsequent purification steps, often involving column chromatography (e.g., silica (B1680970) gel) followed by preparative HPLC, are necessary to obtain highly pure samples suitable for detailed spectroscopic analysis and biological testing rroij.comrsc.org.

Table 3: Common Chromatographic Techniques for this compound Research

| Technique | Principle of Separation | Typical Application in this compound Research |

| HPLC | Separation based on differential partitioning between phases | Isolation and purification of this compound from complex mixtures; Purity assessment |

| RP-HPLC | Hydrophobicity | Primary method for separating this compound from plant extracts or synthetic products |

| Column Chromatography | Differential adsorption to a stationary phase | Initial purification of crude extracts; Separation of major compound classes |

| TLC | Differential adsorption/partitioning on a thin layer | Monitoring reaction progress; Preliminary assessment of purity and separation |

Computational Chemistry and Molecular Modeling Approaches in this compound Researchresearchgate.netresearchgate.netresearchgate.netspectroscopyasia.comschrodinger.comnih.govbruker.comnih.govmdpi.commdpi.combeilstein-journals.orgualberta.caComputational chemistry plays a vital role in complementing experimental spectroscopic data for this compound. Techniques like Density Functional Theory (DFT) are extensively used to:

Predict Spectroscopic Properties: DFT calculations can predict NMR chemical shifts, IR absorption frequencies, and VCD spectra, which are then compared with experimental data to confirm structural assignments and absolute configurations researchgate.netresearchgate.netresearchgate.netspectroscopyasia.comschrodinger.comnih.gov.

Conformational Analysis: Molecular modeling and conformational searches, often employing DFT or molecular mechanics force fields, help identify the most stable low-energy conformations of this compound in solution researchgate.netresearchgate.netmdpi.combeilstein-journals.orgualberta.ca. This is crucial for interpreting VCD spectra, as conformational flexibility can significantly influence the observed VCD signals researchgate.netbruker.com.

Mechanism Studies: Computational methods can be used to explore reaction mechanisms and understand the electronic distribution within the molecule, providing insights into its chemical reactivity and biological interactions researchgate.netmdpi.combeilstein-journals.org.

These computational approaches enhance the interpretation of experimental results and provide a deeper understanding of this compound's molecular behavior.

Metabolic Fate and Biotransformation Studies of Coriamyrtin

Identification of Coriamyrtin Metabolites in Pre-clinical Models

Direct identification of this compound metabolites in pre-clinical models is not extensively documented in the provided literature. However, available information suggests a potential metabolic pathway involving acylation. The TCMSTD database entry for this compound bic.ac.cn lists "羧酰化马桑毒素" (acylated picrotoxinin (B1677863)/coriamyrtin) as a metabolite. This entry also proposes a metabolic mechanism where this compound, possessing a single hydroxyl group and a lipophilic nature, interacts with fatty acids. This interaction, coupled with the removal of a water molecule, is suggested to lead to the formation of acylated this compound bic.ac.cn.

Studies on Tutin (B109302), a compound closely related to this compound, indicate a lack of detailed laboratory animal studies on its absorption, distribution, metabolism, and excretion (ADME) wikipedia.orgfoodstandards.gov.au. While rapid absorption and recovery in animals suggest efficient elimination, specific metabolic transformations have not been elucidated. Human studies on Tutin have observed complex serum concentration profiles with multiple peaks, the reasons for which remain undetermined wikipedia.orgfoodstandards.gov.au. This suggests a potential knowledge gap regarding the detailed metabolic processing of this compound and its related compounds in pre-clinical settings.

Table 1: Identified this compound Metabolites and Proposed Pathways

| Metabolite | Proposed Pathway | Source/Evidence |

| Acylated this compound (羧酰化马桑毒素) | Acylation with fatty acids, dehydration | TCMSTD bic.ac.cn |

Enzymatic Pathways and Mechanistic Aspects of Biotransformation

The proposed formation of acylated this compound suggests that enzymatic processes are likely involved in its biotransformation. The interaction with fatty acids and the removal of water molecule point towards potential esterification or acylation reactions, which are typically catalyzed by enzymes such as esterases or acyltransferases bic.ac.cn.

More broadly, sesquiterpene lactones (SLs) are known to undergo extensive metabolism in mammals, involving both Phase I and Phase II reactions nih.govopenaccessjournals.comup.ptlongdom.org. Phase I metabolism typically introduces or exposes polar functional groups through oxidation, reduction, or hydrolysis, often catalyzed by Cytochrome P450 (CYP) enzymes, particularly CYP3A4 nih.govopenaccessjournals.comlongdom.orgnih.gov. Phase II metabolism involves conjugation reactions, where hydrophilic molecules are attached to the xenobiotic or its Phase I metabolites to facilitate excretion openaccessjournals.comup.ptnih.gov. While this compound's specific enzymatic pathways have not been detailed, its structure, featuring a lactone ring and an α,β-unsaturated moiety, suggests that these regions could be sites for metabolic modification nih.govmdpi.com. The presence of a hydroxyl group also presents a potential site for Phase II conjugation reactions like glucuronidation or sulfation.

Impact of Metabolic Modifications on Biological Activity

Direct studies on the impact of this compound's specific metabolites on its biological activity are not available in the provided search results. However, the structural relationship with Tutin and the effects of Tutin derivatives offer illustrative insights into how metabolic modifications can alter biological activity.

Table 2: Tutin and Derivatives: Illustrative Impact of Structural Modifications on Biological Activity

| Compound | Key Structural Feature(s) | Biological Activity Highlighted | Reference(s) |

| This compound | Base sesquiterpene lactone structure, 1 hydroxyl group | Antagonism of GABAA receptors, convulsant neurotoxicity | cornell.eduresearchgate.netnih.gov |

| Tutin | 2-hydroxy-Coriamyrtin (additional hydroxyl group) | GABAA receptor antagonism, similar neurotoxicity to this compound | cornell.eduontosight.ainih.gov |

| Acylated Tutin Derivatives (e.g., 1b, T3) | Acylation at the 2-position (e.g., with iso-butenoyl, chloronicotinoyl) | Antifeedant activity against insects (Mythimna separata); altered effects on GABA metabolism enzymes (GAD, GABA-T) in insects | scielo.org.coscielo.org.coresearchgate.net |

The general understanding of sesquiterpene lactone metabolism indicates that modifications, particularly to the α,β-unsaturated lactone moiety or hydroxyl groups, can significantly influence their pharmacokinetic properties and biological activities nih.govscielo.org.co. Therefore, any metabolic transformations of this compound could potentially lead to derivatives with altered neurotoxic or other pharmacological effects.

Future Research Directions and Translational Perspectives in Coriamyrtin Research

The potent neurotoxic properties of coriamyrtin, a picrotoxane-type sesquiterpene, have long been a subject of scientific inquiry. While its primary mechanism as a non-competitive antagonist of the GABA-A receptor is established, the future of this compound research is poised to delve deeper into its molecular intricacies and harness its unique properties for novel applications. The following sections outline key areas of future investigation that hold significant promise for advancing our understanding of this complex natural product and translating this knowledge into practical tools and therapeutic strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.